AMP Buffering vs. Tris
The utility of 2-Amino-2-methylpropan-1-ol;benzoic acid as a buffer is derived from its cation. The conjugate acid of 2-amino-2-methyl-1-propanol (AMP) has a pKa of approximately 9.7 at 25°C, which is significantly higher than the pKa of 8.07 for tris(hydroxymethyl)aminomethane (Tris), another common biological buffer [1][2]. This makes AMP-based buffers more suitable for applications requiring a stable pH in the 9.0–10.5 range, whereas Tris is effective in the 7.0–9.0 range [1]. No direct experimental data was found for the specific salt form.
| Evidence Dimension | Acid dissociation constant of the conjugate acid (pKa) |
|---|---|
| Target Compound Data | pKa ~ 9.7 (for the AMP cation) |
| Comparator Or Baseline | Tris(hydroxymethyl)aminomethane (Tris): pKa = 8.07 |
| Quantified Difference | ΔpKa ≈ 1.63 |
| Conditions | 25°C, aqueous solution (data for free base forms) |
Why This Matters
This difference is critical for selecting a buffer for alkaline-stable reactions, where maintaining pH above 9.0 is required.
- [1] PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. View Source
- [2] PubChem. (n.d.). Tromethamine. View Source
